![molecular formula C16H12N4OS B1227119 5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole](/img/structure/B1227119.png)
5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole is a member of 1,3-oxazoles.
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Agents
The structure of 5-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole and its derivatives have been explored for potential antimicrobial and antibacterial properties. For instance, the synthesis of various 1,2,4-triazoles and their evaluations as antimicrobial agents have been extensively studied. These compounds have shown promising results against a range of bacterial and fungal species, indicating their potential as novel antimicrobial agents (Bayrak et al., 2009), (Suresh et al., 2016).
Synthetic Applications and Biological Assessments
Various methods for synthesizing 1,2,4-triazole derivatives have been developed and assessed for their biological activities. The diverse set of synthesized compounds includes analogs with different functional groups, showcasing the versatility of these compounds in drug development and other biological applications (Karpina et al., 2019).
Electroluminescent Properties
Applications in Organic Light-Emitting Diodes (OLEDs)
The electroluminescent properties of [1,2,4]-triazolo[4,3-a]-pyridine based materials have been explored for use in red phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit good performance in terms of quantum efficiency and power efficiency, highlighting their potential in the field of display technology and lighting (Kang et al., 2017).
Luminescent Properties
Luminescent Properties for Imaging and Sensing
Compounds derived from 5-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole have been investigated for their luminescent properties. These properties are particularly useful in the development of imaging and sensing technologies. For example, fac-Tricarbonyl rhenium(I) complexes with triazole-based ligands have shown luminescence emission with large Stokes shifts, making them potentially useful in this area (Piletska et al., 2015).
Propiedades
Nombre del producto |
5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole |
|---|---|
Fórmula molecular |
C16H12N4OS |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
5-phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C16H12N4OS/c1-2-6-12(7-3-1)13-10-17-15(21-13)11-22-16-19-18-14-8-4-5-9-20(14)16/h1-10H,11H2 |
Clave InChI |
XDFCSTPYQSTIRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(O2)CSC3=NN=C4N3C=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



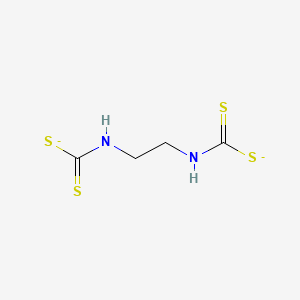
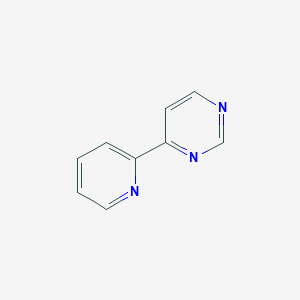
![3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide](/img/structure/B1227038.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1227044.png)



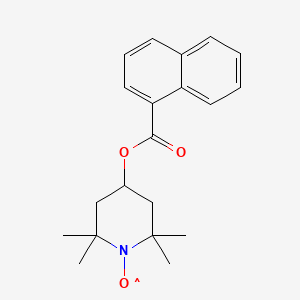

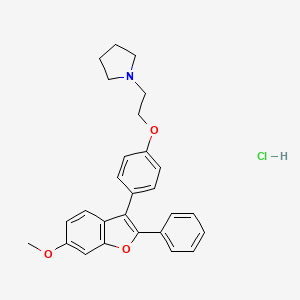
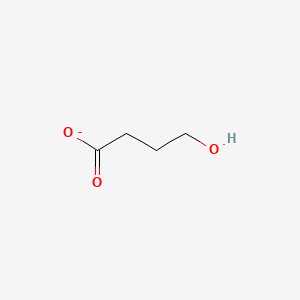


![7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1227061.png)